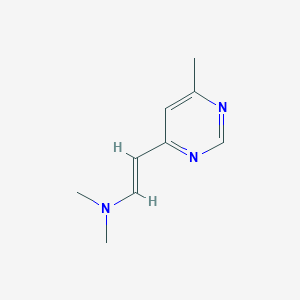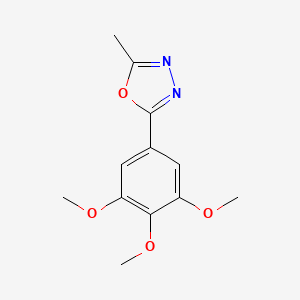
2-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The compound consists of an oxadiazole ring substituted with a 2-methyl group and a 3,4,5-trimethoxyphenyl group, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives, such as esters or acid chlorides, in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and microwave-assisted synthesis could be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity, particularly against breast cancer cell lines.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound is believed to inhibit tubulin polymerization, thereby disrupting the microtubule network essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells . The presence of the 3,4,5-trimethoxyphenyl group is critical for its biological activity, as it enhances the compound’s ability to bind to tubulin .
Comparison with Similar Compounds
Similar Compounds
Combretastatin A-4: A well-known anti-tubulin agent with a similar 3,4,5-trimethoxyphenyl group.
Uniqueness
This compound stands out due to its unique oxadiazole ring, which imparts distinct chemical properties compared to other tubulin inhibitors. This structural difference may contribute to variations in its biological activity and potential therapeutic applications .
Properties
CAS No. |
21398-11-8 |
|---|---|
Molecular Formula |
C12H14N2O4 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
2-methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H14N2O4/c1-7-13-14-12(18-7)8-5-9(15-2)11(17-4)10(6-8)16-3/h5-6H,1-4H3 |
InChI Key |
YFKUBFVGBMKALM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


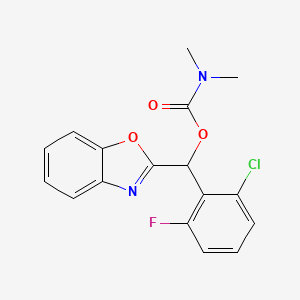
![4-[(Naphthalen-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12908707.png)
![4-[(3-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12908710.png)
![Glycine, N-[1-[N-[(1,1-dimethylethoxy)carbonyl]glycyl]-L-prolyl]-](/img/structure/B12908718.png)

![5-Decyl-2-[4-(decyloxy)-phenyl]-pyrimidine](/img/structure/B12908729.png)
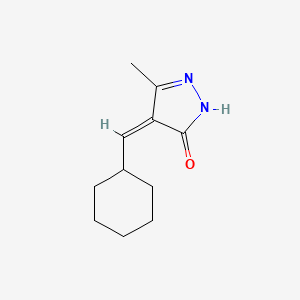
![N-{3-[(1,3-Dithian-2-yl)methyl]-1,2-oxazol-4-yl}acetamide](/img/structure/B12908735.png)
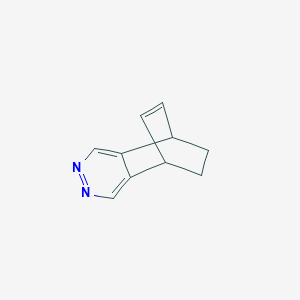
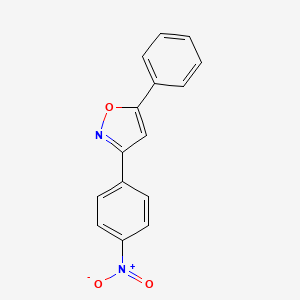
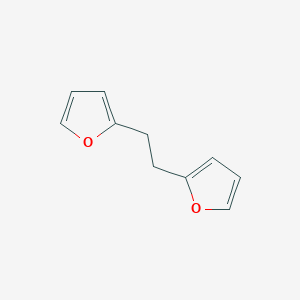

![2H-Cyclopenta[b]furan-2-one, hexahydro-3-methyl-](/img/structure/B12908750.png)
